Quorum Sensing Modulation: Violacein Production in Chromobacterium violaceum CV026 — Direct Comparison with Native Autoinducer C10-HSL
In a screening of N-hexanamide and 2H-1,3-benzodioxol derivatives, N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide (identified as N-1,3-benzodioxol-5-yl-oxohexanamide) was the most effective quorum sensing modulator, reducing violacein production by 62% at 100 µM, compared to the native autoinducer C10-HSL (N-decanoyl-L-homoserine lactone) which activates violacein production as a control [1]. In contrast, another analog from the series, 2-(1,3-benzodioxol-5-yl)-N-hexylacetamide, showed only marginal activity (<20% inhibition), demonstrating the critical contribution of the phthalimide–hexanamide motif [1].
| Evidence Dimension | Violacein production inhibition (QS modulation) at 100 µM |
|---|---|
| Target Compound Data | 62% inhibition of violacein |
| Comparator Or Baseline | C10-HSL (native agonist, baseline activation); 2-(1,3-benzodioxol-5-yl)-N-hexylacetamide (<20% inhibition) |
| Quantified Difference | Target compound shows 62% QS inhibition vs. <20% for direct structural analog |
| Conditions | Chromobacterium violaceum CV026 biosensor strain; violacein quantification by absorbance at 585 nm [1] |
Why This Matters
This is the only compound in the tested library to achieve >60% QS inhibition, directly supporting its selection over inactive in-class analogs for anti-virulence screening programs targeting Gram-negative QS systems.
- [1] Screening of N-Hexanamide and 2H-1,3-Benzodioxol Derivatives for Quorum Sensing Modulation in Chromobacterium violaceum. Microbiology. 2020;89(6):733-739. DOI: 10.1134/S0026261720060144. View Source
